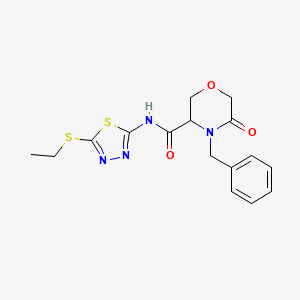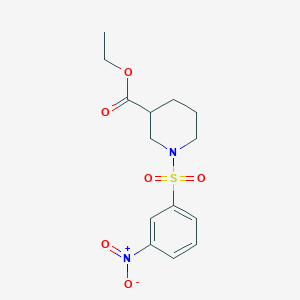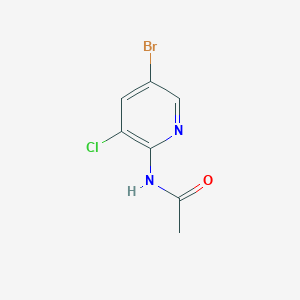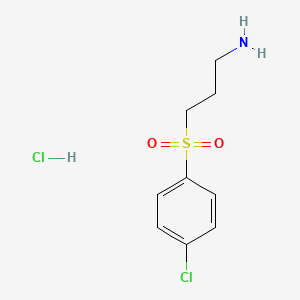
4-benzyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a benzyl group, an ethylthio-substituted thiadiazole ring, and a morpholine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethylthio-substituted hydrazine with carbon disulfide and an appropriate oxidizing agent.
Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole intermediate.
Formation of the Morpholine Ring: The morpholine ring is formed by cyclization of an appropriate diol or amino alcohol with a carboxylic acid derivative.
Coupling of the Thiadiazole and Morpholine Rings: The final step involves coupling the thiadiazole and morpholine intermediates through an amide bond formation, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogenation catalysts.
Substitution: Benzyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-benzyl-4H-thieno[3,2-b]pyrrole-5-carbohydrazide: Similar in structure but with a thieno[3,2-b]pyrrole ring instead of a thiadiazole ring.
4-benzylthieno[3,2-b]pyrrole derivatives: Contain thieno[3,2-b]pyrrole rings and various substituents.
Uniqueness
4-benzyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide is unique due to the combination of its thiadiazole and morpholine rings, which confer specific chemical and biological properties not found in similar compounds
Properties
IUPAC Name |
4-benzyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-2-24-16-19-18-15(25-16)17-14(22)12-9-23-10-13(21)20(12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPORCVLWBYFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2771963.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2771967.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2771969.png)
![Ethyl 4-{[(4-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B2771971.png)

![4-butoxy-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2771976.png)
![N-(2-Phenylethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2771977.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B2771978.png)


![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2771981.png)

![1-(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride](/img/structure/B2771984.png)
![N'-(2-chlorophenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2771985.png)
